4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-iodo-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Allyl-4-iodo-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 4-iodopyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-iodopyrazole is coupled with allylboronic acid under mild conditions .
Chemical Reactions Analysis
1-Allyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the allyl group to a propyl group.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include copper iodide, potassium t-butoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Pyrazole derivatives, including 1-Allyl-4-iodo-1H-pyrazole, are explored for their potential as pharmaceutical agents due to their diverse biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Material Science: Pyrazole derivatives are used in the development of new materials with unique properties, such as conducting polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Allyl-4-iodo-1H-pyrazole is not well-studied. similar pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, pyrazoles can inhibit enzymes like alcohol dehydrogenase and exhibit anti-inflammatory and antitumor activities . The specific pathways and molecular targets involved depend on the structural features of the compound and its derivatives.
Comparison with Similar Compounds
1-Allyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-Iodopyrazole: Lacks the allyl group but shares similar reactivity due to the presence of the iodine atom.
1-Allyl-3-iodo-1H-pyrazole: Similar structure but with the iodine atom at a different position, which can influence its reactivity and applications.
1-Allyl-4-bromo-1H-pyrazole: Contains a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
4-iodo-1-prop-2-enylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWBPGWDDIJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.